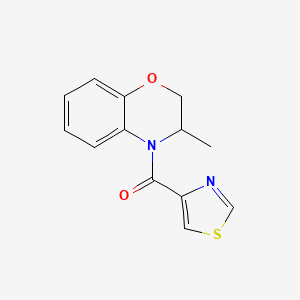
2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties, which make it useful in various fields of study, including chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to act as a reactive intermediate in the synthesis of bioactive compounds. It is also believed to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to possess antioxidant properties, which may protect cells from oxidative damage. It has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate in lab experiments is its availability and low cost. It is also relatively easy to synthesize, which makes it a useful starting material for the synthesis of various bioactive compounds. However, one of the limitations is that its mechanism of action is not fully understood, which may limit its use in certain applications.
Future Directions
There are several future directions for the use of 2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate in scientific research. One direction is to further investigate its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Another direction is to explore its potential as a starting material for the synthesis of novel bioactive compounds with potential therapeutic applications. Additionally, further studies are needed to fully understand its mechanism of action and its potential limitations in certain applications.
Conclusion:
In conclusion, 2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate is a useful chemical compound that has been widely used in scientific research. Its unique properties make it useful in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. While its mechanism of action is not fully understood, it has been shown to possess various biochemical and physiological effects that may be useful in the treatment of various diseases. Further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate can be synthesized by reacting 2-methyl-1,3-thiazole-5-carboxylic acid with 2-(methylsulfanyl)ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The reaction is carried out under reflux conditions for a few hours, and the product is obtained by precipitation with an appropriate solvent.
Scientific Research Applications
2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various bioactive compounds. It has also been used in the synthesis of novel thiazole derivatives, which have been shown to possess antimicrobial, anti-inflammatory, and anticancer activities.
properties
IUPAC Name |
2-methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c1-6-9-5-7(13-6)8(10)11-3-4-12-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQFZSFMMKJVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)OCCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3,4-Thiadiazol-2-yl)-3-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]urea](/img/structure/B7586083.png)
![2-[Methyl-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]amino]acetonitrile](/img/structure/B7586087.png)
![9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7586091.png)
![3-[2-Methoxyethyl-[(1-methylbenzimidazol-2-yl)methyl]amino]propanenitrile](/img/structure/B7586096.png)
![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7586100.png)


![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7586124.png)



![3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)
